8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide
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Overview
Description
8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound that belongs to the class of naphthalenes These compounds are characterized by their two fused benzene rings, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets. The bromine and phenylethyl groups can influence its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide: This compound has a similar naphthalene core but with a pyrimidinyl substituent.
2-Bromo-6-methoxynaphthalene: Another naphthalene derivative with a bromine substituent.
Uniqueness
8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide is unique due to its specific combination of bromine and phenylethyl groups
Properties
CAS No. |
823236-33-5 |
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Molecular Formula |
C19H17BrN2 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
8-bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C19H17BrN2/c20-18-11-14(7-6-13-4-2-1-3-5-13)10-15-8-9-16(19(21)22)12-17(15)18/h1-5,8-12H,6-7H2,(H3,21,22) |
InChI Key |
GTKRLIZEWRYTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br |
Origin of Product |
United States |
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